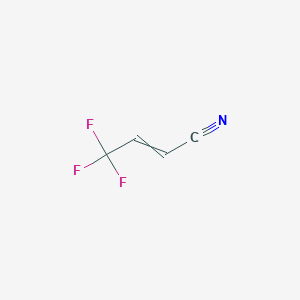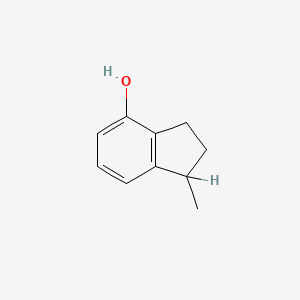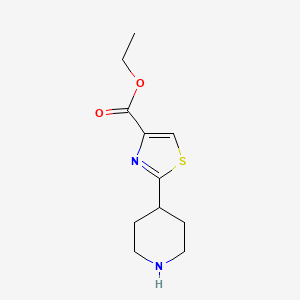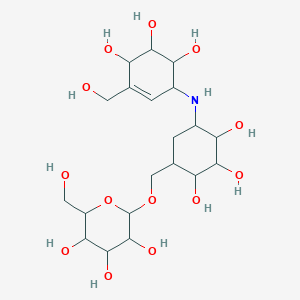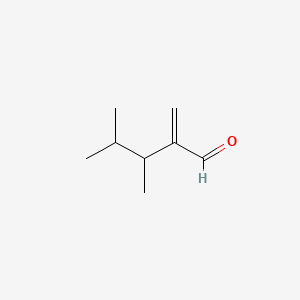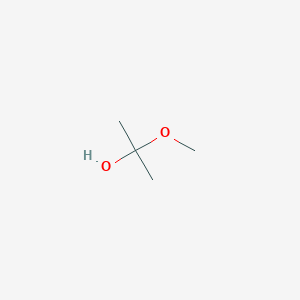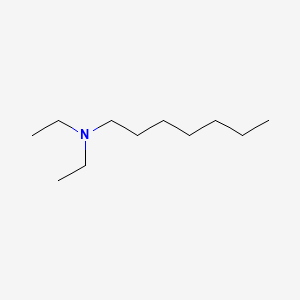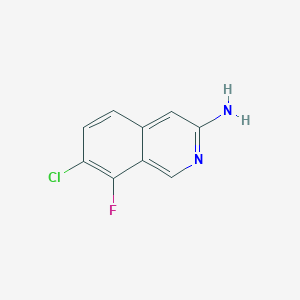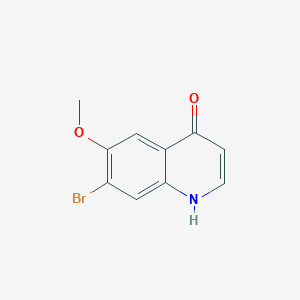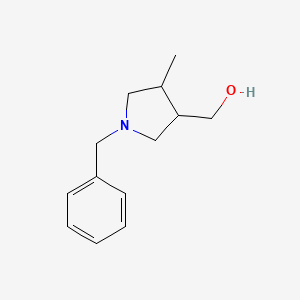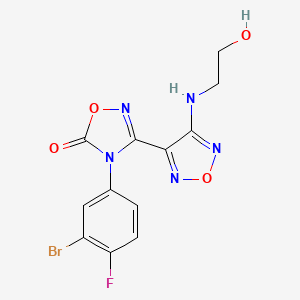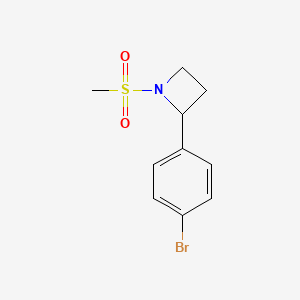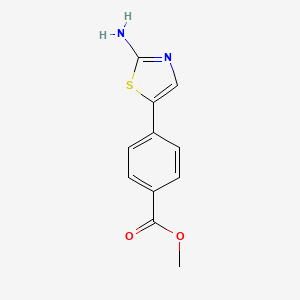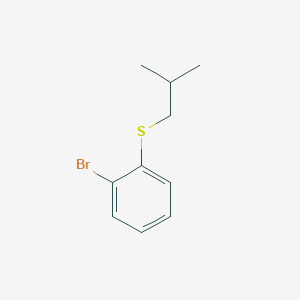
Ethyl 2-(p-tolyl)propanoate
概述
描述
Ethyl 2-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-(4-methylphenyl)propanoic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(p-tolyl)propanoate can be synthesized through the esterification of 2-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-methylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
化学反应分析
Types of Reactions
Ethyl 2-(p-tolyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-(4-methylphenyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(4-methylphenyl)propanoic acid and ethanol.
Reduction: 2-(4-methylphenyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 2-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl 2-(4-methylphenyl)propanoate depends on its specific applicationThese interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .
相似化合物的比较
Ethyl 2-(p-tolyl)propanoate can be compared with other esters such as:
- Ethyl benzoate
- Ethyl acetate
- Methyl butyrate
Similar Compounds
- Ethyl benzoate : Similar ester structure but derived from benzoic acid.
- Ethyl acetate : A simpler ester with a shorter carbon chain.
- Methyl butyrate : Another ester with a different alkyl group .
Uniqueness
This compound is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties, making it valuable in the fragrance and flavor industry .
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
ethyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI 键 |
YOMWWINHWVYWKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
